molecular formula C14H11FN2O4 B7883169 benzyl N-(2-fluoro-5-nitrophenyl)carbamate

benzyl N-(2-fluoro-5-nitrophenyl)carbamate

Cat. No.: B7883169
M. Wt: 290.25 g/mol
InChI Key: LSGIFUHVMGFLNY-UHFFFAOYSA-N
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Description

Benzyl N-(2-fluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C14H11FN2O4 and a molecular weight of 290.25 g/mol . This compound is characterized by the presence of a benzyl group, a fluoro-substituted nitrophenyl ring, and a carbamate functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-fluoro-5-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-fluoro-5-nitroaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(2-fluoro-5-nitrophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-fluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The fluoro and nitro groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • Benzyl N-(2-chloro-5-nitrophenyl)carbamate
  • Benzyl N-(2-fluoro-4-nitrophenyl)carbamate
  • Benzyl N-(2-fluoro-5-methylphenyl)carbamate

Comparison: Benzyl N-(2-fluoro-5-nitrophenyl)carbamate is unique due to the presence of both fluoro and nitro groups on the phenyl ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The fluoro group enhances the compound’s stability and lipophilicity, while the nitro group increases its electrophilicity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl N-(2-fluoro-5-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-12-7-6-11(17(19)20)8-13(12)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGIFUHVMGFLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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